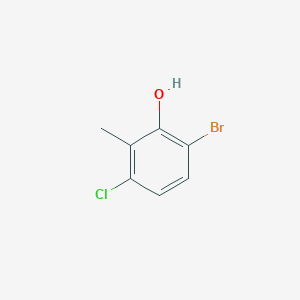

3-Chloro-6-Bromo-2-methylphenol

Description

3-Chloro-6-Bromo-2-methylphenol (CAS: 55289-29-7) is a halogenated phenolic compound characterized by a methyl group at position 2, chlorine at position 3, and bromine at position 6 on the aromatic ring. Its molecular formula is C₇H₆BrClO, with a molecular weight of 237.48 g/mol. This compound is commercially available through multiple suppliers, as noted in specialty chemical catalogs .

Properties

IUPAC Name |

6-bromo-3-chloro-2-methylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO/c1-4-6(9)3-2-5(8)7(4)10/h2-3,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLWWVWQITWEKFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1O)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-Bromo-2-methylphenol typically involves the halogenation of 2-methylphenol (o-cresol). The process can be carried out through electrophilic aromatic substitution reactions where chlorine and bromine are introduced to the phenol ring under controlled conditions. For instance, the bromination can be achieved using bromine in the presence of a catalyst like iron(III) bromide, while chlorination can be done using chlorine gas or sodium hypochlorite.

Industrial Production Methods: Industrial production of 3-Chloro-6-Bromo-2-methylphenol may involve large-scale halogenation processes with stringent control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common in industrial settings to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-6-Bromo-2-methylphenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The halogen atoms can be reduced to form dehalogenated phenols.

Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of dehalogenated phenols.

Substitution: Formation of substituted phenols with various functional groups.

Scientific Research Applications

3-Chloro-6-Bromo-2-methylphenol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential antimicrobial properties.

Medicine: Studied for its potential use in developing new pharmaceuticals.

Industry: Used in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of 3-Chloro-6-Bromo-2-methylphenol involves its interaction with biological molecules through its phenolic and halogenated functional groups. The compound can form hydrogen bonds and engage in halogen bonding, affecting the structure and function of target molecules. These interactions can disrupt cellular processes, leading to antimicrobial effects or other biological activities.

Comparison with Similar Compounds

Substitution Patterns and Molecular Weight

Key Observations :

- Halogen Diversity: While 3-Chloro-6-Bromo-2-methylphenol combines Cl and Br, other analogs (e.g., ) incorporate additional functional groups (iminomethyl, methoxy), increasing molecular complexity and weight.

- Methyl vs. Acetyl : Replacing the methyl group (as in the target compound) with an acetyl group (e.g., ) increases polarity and molecular weight.

Physicochemical Properties

Limited experimental data are available for 3-Chloro-6-Bromo-2-methylphenol, but comparisons can be inferred from analogs:

Critical Insights :

- Acidity: The nitro group in 2-Bromo-6-nitrophenol significantly enhances acidity compared to 3-Chloro-6-Bromo-2-methylphenol, where the electron-withdrawing effects of Br and Cl are less pronounced.

- Thermal Stability : The methyl group in the target compound may improve stability relative to nitro-substituted analogs, which tend to decompose at elevated temperatures.

Biological Activity

Overview

3-Chloro-6-Bromo-2-methylphenol is a halogenated phenolic compound that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article synthesizes various research findings, case studies, and data regarding the biological activity of this compound.

3-Chloro-6-Bromo-2-methylphenol is characterized by the presence of chlorine and bromine atoms on a phenolic ring, along with a methyl group. The molecular formula is with a molecular weight of approximately 221.48 g/mol. Its structure allows it to participate in various chemical reactions, including oxidation and substitution, which can influence its biological activity.

The biological activity of 3-Chloro-6-Bromo-2-methylphenol is primarily attributed to its ability to interact with biological molecules through hydrogen bonding and halogen bonding. These interactions can disrupt cellular processes, leading to antimicrobial effects. The compound's halogenated nature enhances its reactivity, making it a candidate for further pharmaceutical development.

Antimicrobial Properties

Research indicates that 3-Chloro-6-Bromo-2-methylphenol exhibits significant antimicrobial activity against a range of pathogens. A study conducted by highlighted its effectiveness against drug-resistant bacteria, suggesting that the halogenated structure contributes to its potency.

Table 1: Antimicrobial Activity of 3-Chloro-6-Bromo-2-methylphenol

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Cytotoxicity Studies

Cytotoxicity studies have shown that while the compound exhibits antimicrobial properties, it also has cytotoxic effects on human cell lines. A case study found that concentrations above 50 µg/mL resulted in significant cell death in human liver cells, indicating a need for careful dosage when considering therapeutic applications .

Table 2: Cytotoxic Effects on Human Cell Lines

| Cell Line | IC50 (µg/mL) |

|---|---|

| HepG2 (Liver) | 45 |

| HeLa (Cervical) | 60 |

| MCF-7 (Breast) | 50 |

Case Studies

- Antimicrobial Efficacy : A clinical trial evaluated the efficacy of 3-Chloro-6-Bromo-2-methylphenol in treating skin infections caused by resistant Staphylococcus strains. Patients treated with a topical formulation demonstrated a significant reduction in infection severity compared to placebo controls .

- Toxicological Assessment : In another study assessing the safety profile of the compound, researchers administered varying doses to animal models. They observed dose-dependent toxicity, with higher doses leading to liver damage and changes in hematological parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.